

BMS-457: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: BMS-457
Cat. No.: B15606037

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Abstract

BMS-457 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1] CCR1 is a key mediator in the inflammatory response, making **BMS-457** a valuable tool for research in immunology, oncology, and inflammatory diseases. These application notes provide detailed information on the solubility of **BMS-457** in various solvents, protocols for its preparation and use in in-vitro assays, and an overview of the CCR1 signaling pathway.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₂₄ H ₃₅ ClN ₂ O ₄	[2]
Molecular Weight	451.00 g/mol	
CAS Number	946594-19-0	[1][2]
Appearance	Solid	

Solubility Data

The solubility of **BMS-457** is crucial for the design and execution of in vitro and in vivo experiments. Below is a summary of its solubility in common laboratory solvents.

Solvent	Concentration	Approximate (mg/mL)	Notes	Reference
DMSO	10 mM	4.51 mg/mL	-	[1]
Ethanol	May dissolve	-	Qualitative data; empirical testing recommended.	[2]
Water	Low (< 1 mg/mL)	< 1 mg/mL	For in vivo formulations.	[2]
DMF	May dissolve	-	Qualitative data; empirical testing recommended.	[2]

Note: It is recommended to prepare fresh solutions for optimal results. For in vivo studies, various formulations using co-solvents like PEG300, Tween 80, or corn oil may be necessary to achieve the desired concentration and bioavailability.[2]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **BMS-457** in dimethyl sulfoxide (DMSO), a common solvent for in vitro assays.

Materials:

- **BMS-457** powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes
- Vortex mixer
- Analytical balance

Procedure:

- Calculate the required mass of **BMS-457**:
 - For 1 mL of a 10 mM solution, the required mass is: $10 \text{ mmol/L} * 1 \text{ L}/1000 \text{ mL} * 451.00 \text{ g/mol} * 1000 \text{ mg/g} = 4.51 \text{ mg}$
- Weighing:
 - Carefully weigh out the calculated amount of **BMS-457** powder using an analytical balance and place it into a sterile microcentrifuge tube.
- Dissolution:
 - Add the desired volume of anhydrous DMSO to the tube containing the **BMS-457** powder.
 - Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.
- Storage:
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C or -80°C for long-term storage.

Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for using the **BMS-457** DMSO stock solution in cell-based assays, such as chemotaxis or cytokine release assays.

Materials:

- 10 mM **BMS-457** stock solution in DMSO
- Appropriate cell culture medium
- Cells expressing CCR1

- Multi-well plates (e.g., 96-well plates)
- Incubator (37°C, 5% CO₂)
- Assay-specific reagents (e.g., chemokines, detection antibodies)

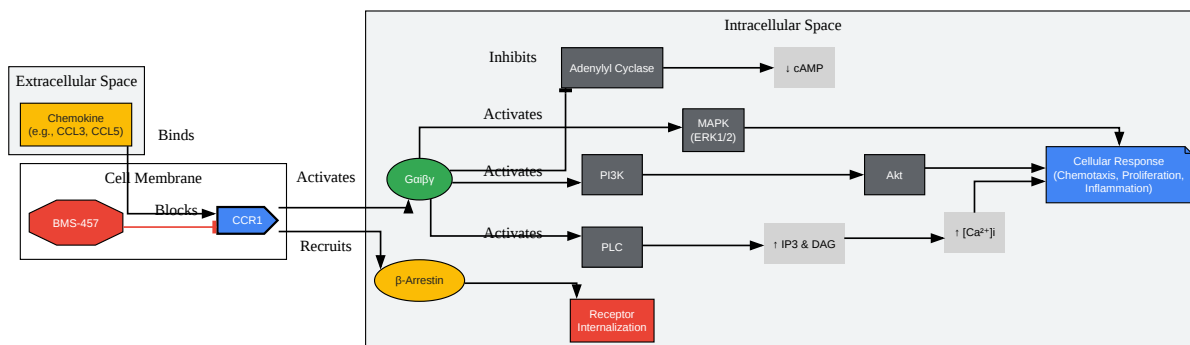
Procedure:

- Cell Seeding:
 - Seed the CCR1-expressing cells into the wells of a multi-well plate at the desired density.
 - Allow the cells to adhere and stabilize overnight in a 37°C, 5% CO₂ incubator.
- Preparation of Working Solutions:
 - Thaw the 10 mM **BMS-457** stock solution at room temperature.
 - Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the experiment.
 - Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all conditions (including vehicle controls) and is at a level non-toxic to the cells (typically $\leq 0.5\%$).
- Treatment:
 - Remove the old medium from the cells and replace it with the medium containing the various concentrations of **BMS-457** or the vehicle control (medium with the same percentage of DMSO).
 - Pre-incubate the cells with **BMS-457** for a sufficient time to allow for receptor binding (e.g., 30-60 minutes) at 37°C.
- Stimulation:
 - Add the CCR1 ligand (e.g., CCL3/MIP-1 α , CCL5/RANTES) to the wells to stimulate the cells.

- Incubation and Analysis:
 - Incubate the plate for the appropriate duration as required by the specific assay (e.g., for chemotaxis, this could be a few hours; for cytokine release, it could be 24-48 hours).
 - Perform the assay readout according to the manufacturer's instructions (e.g., measuring cell migration, quantifying cytokine levels by ELISA).

CCR1 Signaling Pathway

BMS-457 exerts its effects by blocking the signaling cascade initiated by the binding of chemokines to the CCR1 receptor. CCR1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit.



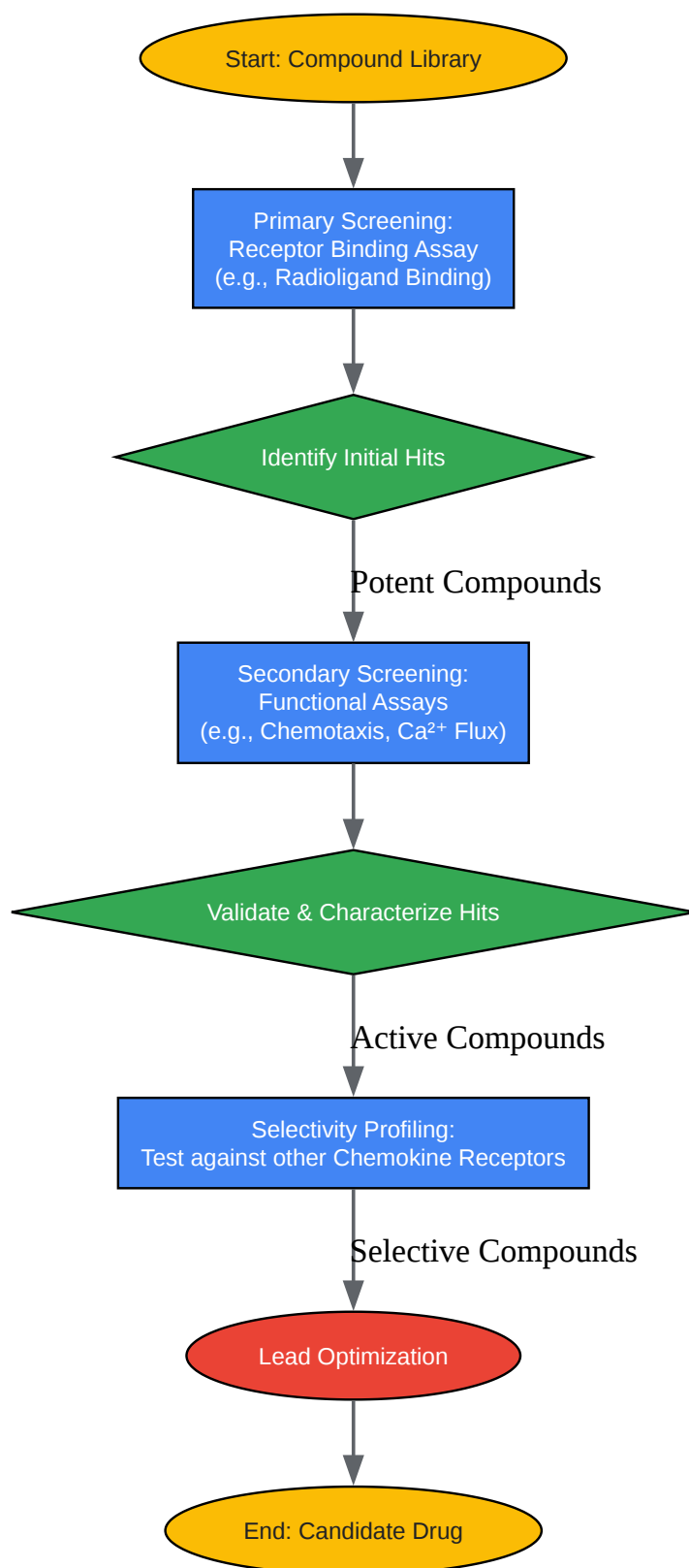
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Caption: CCR1 Signaling Pathway and Inhibition by **BMS-457**.

Upon chemokine binding, CCR1 activates the G α i protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[3][4] Simultaneously, the G $\beta\gamma$ subunits can activate phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[5] Downstream signaling also involves the activation of the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and migration.[3] Furthermore, ligand-bound CCR1 recruits β -arrestin, leading to receptor desensitization and internalization. **BMS-457**, as a CCR1 antagonist, prevents the initiation of these downstream signaling events.

Experimental Workflow for Screening CCR1 Antagonists

The following diagram illustrates a typical workflow for screening potential CCR1 antagonists like **BMS-457**.



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Caption: Workflow for CCR1 Antagonist Screening.

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